(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

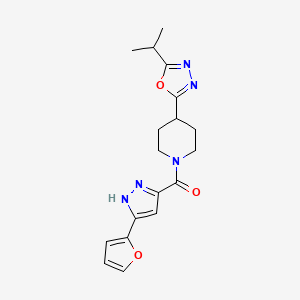

This compound is a hybrid heterocyclic molecule featuring a pyrazole-furan core linked via a methanone bridge to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole group.

- Furan and pyrazole: Known for hydrogen-bonding interactions and aromatic stacking.

- 1,3,4-Oxadiazole: Enhances metabolic stability and confers electron-withdrawing properties.

- Piperidine: Improves solubility and bioavailability.

While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole-oxadiazole hybrids) have demonstrated antimicrobial, anticancer, and kinase inhibitory activities .

Properties

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11(2)16-21-22-17(26-16)12-5-7-23(8-6-12)18(24)14-10-13(19-20-14)15-4-3-9-25-15/h3-4,9-12H,5-8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXQWCXMWHFIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel hybrid molecule that combines the structural motifs of pyrazole and oxadiazole with piperidine. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 342.4 g/mol. The structural representation includes a furan ring, a pyrazole moiety, and a piperidine group substituted with an oxadiazole.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 5a | 0.25 | E. coli |

| 10 | 0.30 | Pseudomonas aeruginosa |

The proposed mechanisms through which these compounds exert their antimicrobial effects include:

- Inhibition of Cell Wall Synthesis : Some derivatives disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Interference with Protein Synthesis : These compounds may bind to bacterial ribosomes, inhibiting protein synthesis.

- Biofilm Formation Inhibition : Certain pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of various pyrazole derivatives against clinical isolates of MRSA and other pathogens using the agar disc diffusion method. The results indicated that several compounds exhibited significant inhibition zones, suggesting potent antibacterial properties.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that modifications to the piperidine and oxadiazole moieties significantly influenced biological activity. For example, introducing electron-withdrawing groups enhanced antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from pyrazoles have been synthesized and tested for their efficacy against various bacterial strains. In one study, derivatives of pyrazolines demonstrated significant antibacterial activity, suggesting that modifications to the pyrazole ring can enhance antimicrobial potency .

Anti-Cancer Properties

Compounds similar to (3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have shown promise in cancer research. A related compound was investigated for its ability to inhibit cell proliferation in cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, indicating a potential therapeutic role in oncology .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Research into similar piperidine derivatives has highlighted their ability to cross the blood-brain barrier and exhibit neuroprotective effects. These compounds may be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of furan derivatives with hydrazine or hydrazones to form the pyrazole structure.

- Piperidine Modification : The introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions involving suitable electrophiles.

- Final Coupling : The final product is obtained through coupling reactions that link the pyrazole and oxadiazole components via methanone formation.

These synthetic routes are crucial for optimizing yield and purity for further biological testing.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Oxadiazole Hybrids

The compound shares structural motifs with pyrazole-oxadiazole derivatives reported in patent literature (). For example:

- 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 75): Similarity: Both contain pyrazole and oxadiazole-like rings (thiazole in this case). Difference: The patent compound includes a chromenone core, which enhances planar aromaticity for DNA intercalation, unlike the methanone-linked piperidine in the target compound. Activity: Exhibits kinase inhibition (mass: 531.3 [M+1]) .

Furan-Pyrazole Derivatives

describes 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone derivatives:

- Similarity: Both feature furan-pyrazole cores linked via methanone.

- Activity : Antimicrobial (against S. aureus and E. coli) due to the electron-rich furan and pyrazole motifs .

Piperidine-Linked Heterocycles

lists 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone:

- Similarity: Methanone-linked piperidine/piperazine and pyrazole moieties.

- Difference : The target compound’s oxadiazole substitution may confer higher polarity compared to the dimethylphenyl group in .

- Implication : Piperidine substitution influences pharmacokinetics; oxadiazole’s electron-withdrawing nature may enhance target binding .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Hypothetical)

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Step 1: Formation of the pyrazole-furan core via cyclization reactions under reflux conditions (e.g., using ethanol as a solvent and acid/base catalysts) .

- Step 2: Functionalization of the piperidine-oxadiazole moiety through nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .

- Step 3: Final methanone linkage via condensation or Friedel-Crafts acylation .

Optimization Strategies:

- Use HPLC to monitor intermediate purity (>95%) and adjust reaction time/temperature .

- Catalysts like Pd/C or CuI can enhance coupling efficiency .

Q. Table 1: Reaction Yield Optimization

| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | H2SO4 | Ethanol | 80 | 65 |

| 2 | CuI | DMF | 100 | 72 |

| 3 | AlCl3 | THF | 25 | 58 |

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify proton environments and carbon frameworks (e.g., furan protons at δ 6.2–7.1 ppm; pyrazole protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 423.15) .

- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., dihedral angles between furan and pyrazole rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Variability in Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) .

- Structural Analog Comparisons: Compare with analogs (e.g., thiadiazole vs. oxadiazole derivatives) to isolate pharmacophore contributions .

- Statistical Analysis: Apply multivariate regression to correlate substituent effects (e.g., isopropyl vs. ethyl groups) with activity trends .

Q. Table 2: Biological Activity of Structural Analogs

| Analog Substituent | Target (IC50, nM) | Selectivity Index |

|---|---|---|

| 5-Isopropyl-oxadiazole | 45 ± 3.2 | 12.5 |

| 5-Ethyl-oxadiazole | 68 ± 4.1 | 8.7 |

| Thiadiazole core | 92 ± 5.6 | 5.2 |

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., ATP-binding pockets). Validate with experimental IC50 values .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory potency .

Q. What strategies improve synthetic yield and purity for scale-up studies?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)2 vs. PdCl2 for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions .

- Purification: Use flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (pH 1–13, 37°C). Use HPLC to quantify degradation products (e.g., oxadiazole ring hydrolysis at pH < 3) .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition >200°C, guiding storage at 4°C under inert atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.